4-chloro-N-phenylaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-chloro-N-phenylaniline involves several steps, including photolysis of 4-chloroaniline and its N,N-dimethyl derivative in polar media, leading to the generation of the corresponding triplet phenyl cations. These cations undergo further reactions to form various products depending on the solvent's properties (Guizzardi et al., 2001).
Molecular Structure Analysis
The crystal and molecular structure of derivatives of 4-chloro-N-phenylaniline, such as 1-chloro-2-methyl-4-nitrobenzene, shows that the molecule is essentially planar, with interactions between adjacent benzene rings stabilizing the structure (Saeed & Simpson, 2012).
Chemical Reactions and Properties
4-Chloro-N-phenylaniline undergoes various chemical reactions, including N-oxidation leading to the formation of N-(4-chlorophenyl)-hydroxylamine and 1-chloro-4-nitrosobenzene. The metabolism of 4-chloroaniline by prostaglandin synthase illustrates its reactivity and the formation of radical intermediates (Golly & Hlavica, 1985).
Physical Properties Analysis
The physical properties of 4-chloro-N-phenylaniline derivatives, including their crystal growth and structural features, have been studied, revealing details about their solubility, lattice energies, and intermolecular interactions (Sharma et al., 2012).
Chemical Properties Analysis
Electrochemical studies of 4-chloroaniline in water/acetonitrile mixtures have provided insights into the oxidation processes and the formation of products such as 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. These studies highlight the compound's reactivity and potential for synthesis of various derivatives (Mohamadighader et al., 2020).
Scientific Research Applications
Application 1: Synthesis of Phenylalanine Amide Derivatives
- Summary of the Application : 4-chloro-N-phenylaniline is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives have shown significant biological activity, including antimicrobial and antioxidant activities .
- Methods of Application or Experimental Procedures : The amide derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent . The synthesized compounds were characterized through IR, LC–MS, 1H and 13C NMR spectral studies .
- Results or Outcomes : The synthesized compounds showed good yield and were found to be active against certain microbes . Some of the compounds also showed good antioxidant activity .
For example, one document mentioned the use of 4-chloro-N-phenylaniline in the synthesis of other compounds, such as 4- ( (4-Chlorophenyl)amino)benzoic acid, N1- (4-Chlorophenyl)benzene-1,4-diamine, Bis (4-chlorophenyl)amine, N- (4-Chlorophenyl)-2-nitroaniline, and N1- (4-Chlorophenyl)benzene-1,2-diamine . These compounds could potentially have their own unique applications in various fields of scientific research.
Application 2: Synthesis of 4-((4-Chlorophenyl)amino)benzoic acid
- Summary of the Application : This compound could be used in the synthesis of various pharmaceuticals or as an intermediate in organic synthesis .
- Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the context of the research and the desired end product .
- Results or Outcomes : The outcomes would also depend on the specific context of the research .
Application 3: Synthesis of N1-(4-Chlorophenyl)benzene-1,4-diamine
- Summary of the Application : This compound could be used as an intermediate in the synthesis of various pharmaceuticals or other organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the context of the research and the desired end product .
- Results or Outcomes : The outcomes would also depend on the specific context of the research .
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRIGCVCJPKVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152883 | |
Record name | 4-Chloro-N-phenylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-phenylaniline | |
CAS RN |
1205-71-6 | |
Record name | NSC 231508 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1205-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-N-phenylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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